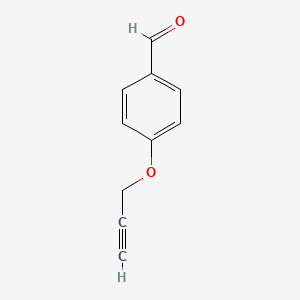

4-(Prop-2-yn-1-yloxy)benzaldehyde

Description

Contextualizing the Significance of Alkyne-Functionalized Benzaldehyde (B42025) Scaffolds in Organic Synthesis

Alkyne-functionalized benzaldehyde scaffolds, such as 4-(prop-2-yn-1-yloxy)benzaldehyde, are of paramount importance in organic synthesis due to the versatile reactivity of the alkyne and aldehyde functionalities. The terminal alkyne group serves as a handle for a variety of powerful coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgorganic-chemistry.org This reaction allows for the efficient and specific formation of triazole rings, which are valuable linkers in drug discovery, bioconjugation, and materials science. acs.org

Furthermore, the alkyne moiety can participate in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems with applications in organic electronics and functional dyes. libretexts.orggold-chemistry.org The aldehyde group, on the other hand, is a versatile functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling. nih.govresearchgate.net The presence of both these functionalities on a single aromatic platform allows for sequential and orthogonal chemical modifications, making these scaffolds highly sought-after in the design of complex molecules.

Historical Perspective and Evolution of Research on Propargyl Ether Derivatives

The synthesis of propargyl ethers, the class of compounds to which this compound belongs, has a long history. Early methods often involved the reaction of a phenolic compound with a propargyl halide in the presence of a base, a classic Williamson ether synthesis. google.comprepchem.com Over the years, research has focused on improving the efficiency and selectivity of these reactions. For instance, the use of phase transfer catalysts and alternative solvent systems has been explored to enhance yields and simplify purification. google.com

The development of metal-catalyzed methods has also been a significant advancement. For example, iron catalysts have been shown to accelerate the reaction between phenolic compounds and propargyl chloride. google.com The evolution of synthetic methodologies has been driven by the increasing demand for propargyl ether derivatives in various fields. These compounds are not only valuable intermediates in organic synthesis but also serve as key components in the preparation of thermoset resins and other advanced materials. google.comnih.gov The versatility of the propargyl group, which can be readily transformed into other functional groups, has ensured its continued importance in chemical research. nih.govmdpi.com

Scope and Research Objectives Pertaining to this compound

Current research on this compound is multifaceted, driven by its potential in several key areas:

"Click" Chemistry and Bioconjugation: A primary focus is its use as a building block in click chemistry. sigmaaldrich.com The terminal alkyne allows for the straightforward attachment of this molecule to biomolecules, polymers, and surfaces that have been functionalized with azide (B81097) groups. This has significant implications for the development of targeted drug delivery systems, diagnostic probes, and functionalized materials. acs.org

Synthesis of Heterocyclic Compounds: The aldehyde and alkyne functionalities can be utilized in intramolecular reactions to construct complex heterocyclic scaffolds. For example, it can be a precursor for the synthesis of dihydroquinolines and other nitrogen-containing heterocycles through reactions like the alkyne-carbonyl metathesis. rsc.org

Materials Science: The rigid aromatic core and the reactive propargyl group make it an attractive monomer for the synthesis of polymers with tailored properties. Its incorporation into polymer chains can introduce sites for cross-linking or further functionalization.

Medicinal Chemistry: As a trifunctional linker, it can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex bioactive molecules. nih.govsigmaaldrich.com The aldehyde can serve as a synthetic handle for attaching a pharmacophore, while the alkyne allows for the introduction of other functionalities or attachment to a biological target. sigmaaldrich.com

A significant aspect of the research involves detailed structural analysis. X-ray crystallography studies have revealed that the non-hydrogen atoms in this compound are essentially coplanar, indicating effective conjugation between the carbonyl group, the benzene (B151609) ring, and the propynyloxy oxygen atom. nih.govnih.govresearchgate.net This planarity influences its reactivity and its interactions in larger molecular assemblies. In the crystalline state, molecules of this compound form dimers through π–π stacking interactions. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Prop 2 Yn 1 Yloxy Benzaldehyde and Its Structural Analogues

Established Synthetic Routes and Reaction Conditions

The creation of 4-(prop-2-yn-1-yloxy)benzaldehyde and related compounds predominantly relies on the formation of an ether linkage, with O-alkylation being the most common and efficient method.

O-Alkylation Reactions with Propargyl Bromide

The most widely employed method for synthesizing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with propargyl bromide (3-bromo-1-propyne). The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether. prepchem.com

Various bases and solvent systems have been utilized to optimize this reaction, influencing both the yield and reaction time. Potassium carbonate (K₂CO₃) is a frequently used base, often in a solvent such as acetone (B3395972) or acetonitrile (B52724). prepchem.comrsc.org Refluxing the mixture for several hours typically leads to high yields of the product. For instance, a reaction using K₂CO₃ in acetone at reflux for 5 hours (2 hours for addition and 3 hours at reflux) resulted in an 83% yield of 99.9% pure product. prepchem.com Another reported procedure using K₂CO₃ in acetone with an 8-hour reflux time achieved a 93% yield after column chromatography. rsc.org

The choice of solvent can also play a crucial role. While acetone and acetonitrile are common, other solvents like 1-methylpyrrolidin-2-one have been used, particularly at higher temperatures. nih.gov The use of polar aprotic solvents such as dimethylformamide (DMF) can enhance the stability of the phenoxide intermediate, although this may necessitate higher reaction temperatures to achieve comparable yields.

Table 1: Comparison of Reaction Conditions for O-Alkylation of 4-hydroxybenzaldehyde with Propargyl Bromide

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| K₂CO₃ | Acetone | Reflux (~60°C) | 5 hours | 83% | prepchem.com |

| K₂CO₃ | Acetonitrile | Reflux | 12-24 hours | 80-87% | |

| K₂CO₃ | Acetone | Reflux | 8 hours | 93% | rsc.org |

| K₂CO₃ | 1-Methylpyrrolidin-2-one | 473K (200°C) | 2 hours | 60% | nih.gov |

| Cs₂CO₃ | Not specified | Not specified | 4 hours | Not specified |

This table provides a summary of various reported reaction conditions and their corresponding yields for the synthesis of this compound via O-alkylation.

The same fundamental O-alkylation strategy can be applied to synthesize structural analogues. For example, reacting 3,4-dihydroxybenzaldehyde (B13553) with propargyl bromide under basic conditions yields 3-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde. mdpi.com Similarly, 4-hydroxy-3-methoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde can be reacted with propargyl bromide to produce their respective propargyloxy derivatives. nih.gov

Microwave-Assisted Synthetic Approaches

To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. nih.govnih.govarkat-usa.orgsioc-journal.cn In the context of this compound synthesis, microwave irradiation can significantly reduce the reaction time from hours to mere minutes. For example, a microwave-assisted synthesis in ethanol (B145695) was reported to shorten the reaction time to 15 minutes, although with a slightly reduced yield of 78%. This rapid heating method offers a more energy-efficient alternative to conventional heating. arkat-usa.org

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmun.canih.gov Several of these principles are relevant to the synthesis of this compound.

Atom Economy : Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org While the Williamson ether synthesis is effective, it is not perfectly atom-economical due to the formation of a salt byproduct (e.g., potassium bromide).

Safer Solvents and Auxiliaries : A key aspect of green chemistry is the use of less hazardous solvents. youtube.com While solvents like acetone and acetonitrile are common in the synthesis of this compound, research into greener alternatives is ongoing. The use of microwave-assisted synthesis can sometimes allow for solvent-free conditions or the use of more benign solvents like ethanol. nih.gov

Reduction of Derivatives : The direct O-alkylation of 4-hydroxybenzaldehyde avoids the need for protecting groups on the aldehyde functionality, which aligns with the principle of reducing unnecessary derivatization. acs.org This simplifies the synthetic process and reduces waste generated from protection and deprotection steps.

Derivatization Strategies of this compound

The presence of both an aldehyde group and a terminal alkyne in this compound makes it a versatile building block for further chemical transformations.

Functionalization of the Aldehyde Group

The aldehyde group is a highly reactive functional group that can undergo a wide range of chemical transformations.

Oxidation : The aldehyde can be oxidized to a carboxylic acid.

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol.

Condensation Reactions : The aldehyde can participate in various condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations. It can also undergo Wittig reactions to form alkenes.

Formation of Imines and Hydrazones : The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are often used to introduce further complexity and functionality into the molecule.

Modifications on the Phenyl Ring

While less common than modifications to the aldehyde or alkyne groups, the phenyl ring of this compound can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce substituents onto the ring. However, the directing effects of the existing ether and aldehyde groups would need to be considered to control the regioselectivity of such reactions. The presence of the activating ether group and the deactivating aldehyde group would likely direct incoming electrophiles to the positions ortho to the ether group.

Diversification via the Propargyl Moiety

The propargyl group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. The terminal alkyne is particularly reactive and serves as a linchpin for diversification, enabling the construction of more complex molecular architectures through various coupling and cyclization strategies. This reactivity is crucial for applications in medicinal chemistry and materials science, where the propargyl unit can be used to link the benzaldehyde (B42025) core to other molecules or to build novel heterocyclic systems.

The most prominent reaction involving the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the benzaldehyde derivative to a wide array of azide-containing substrates. This strategy is frequently employed in chemical biology for creating bioconjugates or activity-based probes. For instance, the aldehyde can act as a synthetic handle for attachment to a pharmacophore, while the alkyne is available for subsequent ligation to a reporter tag or a biological macromolecule. sigmaaldrich.com

Beyond click chemistry, the propargyl moiety can participate in a variety of other metal-catalyzed coupling reactions. Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, can be used to extend the carbon skeleton. Similarly, the alkyne can undergo reactions such as Cadiot-Chodkiewicz coupling with a terminal bromoalkyne. These methods provide access to a diverse range of conjugated systems.

Furthermore, the propargyl group is a key precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused ring systems. For example, o-propargylphenols, which are structural analogues, are known to undergo divergent synthesis pathways to yield either benzofurans or chromenes depending on the reaction conditions. rsc.org A base-promoted 5-exo-dig cyclization typically leads to benzofurans, whereas a gold-catalyzed reaction can favor a 6-endo-dig cyclization to form chromenes. rsc.org A similar strategy has been applied to a related methoxy-substituted analogue, 4-hydroxy-3-methoxybenzaldehyde, which was first propargylated and then used in a sequence to synthesize dihydropyranoindoles. nih.gov

The reactivity of the propargyl group is summarized in the table below, highlighting its role as a versatile building block in organic synthesis. nih.govmdpi.com

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) (R-N₃), Cu(I) catalyst | 1,2,3-Triazole | Ligation, Bioconjugation |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl Alkyne | Carbon Skeleton Extension |

| Intramolecular Cyclization | Base or Metal Catalyst (e.g., Au) | Heterocycles (e.g., Benzofurans, Chromenes) | Access to Complex Scaffolds |

| Mannich Reaction | Amine, Aldehyde | Propargylamine | Synthesis of Bioactive Amines |

| Hydration | H₂O, Acid/Metal Catalyst | Ketone | Functional Group Transformation |

Advanced Synthetic Techniques and Flow Chemistry Considerations

The synthesis of this compound and its analogues can be significantly enhanced through the adoption of advanced synthetic techniques, with flow chemistry emerging as a particularly powerful tool. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous intermediates, enhanced reproducibility, and straightforward scalability. nih.govrsc.org

The conventional synthesis of this compound is typically a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate. prepchem.com While effective, this batch process can be translated into a more efficient flow-based protocol. A packed-bed reactor containing the base could be used, with a solution of the starting materials pumped through it at an optimized temperature and residence time. This would allow for continuous production and simplified workup.

More significantly, flow chemistry enables novel and more efficient synthetic routes that may be difficult to control in batch. For example, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for intermediate purification steps. rsc.orgumontreal.ca This is highly relevant for synthesizing analogues of this compound. Alternative methods for generating the aldehyde functionality, such as the selective reduction of esters or nitriles, are often more controllable and selective in a flow regime. vapourtec.comresearchgate.netlookchem.com

The reduction of nitriles to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) is a prime example. In batch, this reaction can be difficult to control, often leading to over-reduction to the alcohol. In a flow system, precise control over temperature and residence time allows for the isolation of the intermediate imine, which is then hydrolyzed in-line to yield the desired aldehyde in high selectivity. lookchem.com Similarly, the selective reduction of an ester to an aldehyde can be achieved with high precision in a continuous flow setup. vapourtec.comresearchgate.net

The table below compares key aspects of batch versus flow processing for reactions relevant to the synthesis of aromatic aldehydes.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Heat Transfer | Poor; temperature gradients | Excellent; high surface-to-volume ratio | Better control, fewer side products, safer for exothermic reactions. rsc.org |

| Mass Transfer | Limited by stirring speed | Rapid mixing | Increased reaction rates, higher yields. nih.gov |

| Scalability | Difficult; requires re-optimization | Straightforward; "scaling out" by running longer or in parallel | Faster process development from lab to production. nih.gov |

| Safety | Large volumes of hazardous reagents/intermediates | Small reactor volume; unstable intermediates can be generated and used in situ | Reduced risk of thermal runaway and exposure to toxic materials. rsc.org |

| Selectivity (e.g., Nitrile Reduction) | Often poor; over-reduction is common | High; precise control of stoichiometry and time | Higher yields of the desired aldehyde product. lookchem.com |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | High reproducibility and process optimization. nih.gov |

By leveraging these advantages, a telescoped flow synthesis could be envisioned where an appropriately substituted nitrile or ester is first reduced to the aldehyde in one reactor module, followed by an in-line etherification step in a second module to install the propargyl group, leading to the final product in a continuous and highly efficient manner.

Applications in Click Chemistry and Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(Prop-2-yn-1-yloxy)benzaldehyde

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents a cornerstone of click chemistry, lauded for its high efficiency, broad functional group tolerance, and mild reaction conditions. glenresearch.com This reaction involves the facile and specific formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), a transformation for which the propargyl group of this compound is an ideal substrate. The CuAAC reaction is characterized by its bio-orthogonality, as neither azide nor terminal alkyne groups are typically found in natural biological systems. glenresearch.com

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise process to form a six-membered metallacycle intermediate. nih.gov This is followed by intramolecular bond formation and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product. The resulting triazole ring is not merely a linker; it is a rigid, aromatic heterocycle with a significant dipole moment and hydrogen-bond accepting capabilities, making it a stable and often beneficial replacement for linkages like the amide bond. nih.gov This reaction has been effectively used to functionalize complex molecular platforms, such as resorcin arenes, by incorporating this compound onto their structure, followed by a click reaction with an azide-functionalized molecule. nih.govacs.org

Synthesis of 1,2,3-Triazole Derivatives

The terminal alkyne of this compound is a versatile precursor for the synthesis of a wide array of 1,2,3-triazole derivatives. Through the CuAAC reaction, this benzaldehyde (B42025) derivative can be efficiently coupled with various organic azides to generate complex molecules with potential applications in medicinal chemistry and materials science. cahiersmagellanes.comfrontiersin.orgnih.gov The standard reaction protocol involves a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. acs.orgcahiersmagellanes.com

For instance, reacting a propargyloxy benzaldehyde derivative with substituted phenyl azides in the presence of copper sulfate (B86663) and sodium ascorbate yields the corresponding 1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes in excellent yields. cahiersmagellanes.com This click chemistry approach allows for the modular construction of diverse libraries of triazole-containing compounds from readily available starting materials. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde | Substituted Phenyl Azides | CuSO₄ / Sodium Ascorbate | PEG-400: H₂O | 4-(diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes | Excellent | cahiersmagellanes.com |

Regioselectivity and Reaction Optimization in Triazole Formation

A key feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, as the activation energy barriers for both pathways are very similar. nih.govorganic-chemistry.org In stark contrast, the copper(I)-catalyzed reaction proceeds exclusively to form the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.org

Computational studies suggest that this high regioselectivity arises from the mechanism involving a dinuclear copper(I)-acetylide intermediate. nih.gov The coordination of the azide to this copper complex preferentially facilitates the reaction pathway leading to the 1,4-isomer. This removes the ambiguity of the thermal reaction and makes CuAAC a highly predictable and reliable synthetic tool. While copper is the standard catalyst for 1,4-regioselectivity, other metals, such as ruthenium, can catalyze the reaction to selectively produce the 1,5-regioisomer, offering complementary synthetic routes. organic-chemistry.org

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of copper(I) source, the use of ligands to stabilize the copper(I) oxidation state, the solvent system, and the reaction temperature.

| Parameter | Common Options | Purpose | Reference |

|---|---|---|---|

| Copper Source | CuI, CuBr, or in situ reduction of CuSO₄ with Sodium Ascorbate | To provide the catalytically active Cu(I) species. | cahiersmagellanes.comnih.govresearchgate.net |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), PMDETA | To stabilize the Cu(I) oxidation state, prevent side reactions, and in biological systems, reduce copper-induced damage. | glenresearch.comacs.org |

| Solvent | t-BuOH/H₂O, DMF, DMSO, PEG-400/H₂O | To dissolve reactants and facilitate the reaction. The choice depends on the solubility of the substrates. | acs.orgcahiersmagellanes.com |

| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature, but gentle heating can increase the rate. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and its Relevance

While CuAAC is a powerful tool, a significant consideration, particularly for in vivo applications, is the potential cytotoxicity of the copper catalyst. glenresearch.com This has driven the development of copper-free click reactions, the most prominent of which is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn

SPAAC utilizes a cycloalkyne, where ring strain provides the intrinsic driving force for the reaction with an azide, obviating the need for a metal catalyst. magtech.com.cnresearchgate.net The reaction proceeds rapidly under physiological conditions. Common strained alkynes used in SPAAC include derivatives of cyclooctyne, such as dibenzocyclooctyne (DIBO). nih.govrsc.org

The terminal alkyne of this compound is linear and unstrained, making it unsuitable for direct participation in SPAAC. However, the relevance of SPAAC lies in its position as the primary alternative to CuAAC in the field of bioconjugation. researchgate.net For biological applications where copper toxicity is a concern, researchers will opt for a SPAAC-based strategy, designing molecules with strained alkynes instead of terminal ones. Therefore, while this compound is a substrate for CuAAC, the broader context of its applications in bioconjugation necessitates an awareness of SPAAC as a complementary, copper-free approach.

Chemo- and Bioconjugation Strategies Utilizing this compound

The bifunctional nature of this compound makes it an excellent linker for chemo- and bioconjugation, the process of covalently linking two molecules. The general strategy involves using the two distinct functional groups—the aldehyde and the alkyne—to connect different molecular entities.

Aldehyde Conjugation: The aldehyde group can be reacted with an amine-containing molecule (e.g., a protein, a peptide, or a synthetic pharmacophore) via reductive amination to form a stable secondary amine linkage.

Alkyne Conjugation: The terminal alkyne remains available for a subsequent CuAAC reaction with an azide-modified molecule, such as a fluorescent dye, a biotin (B1667282) tag for detection, or a biological macromolecule like DNA. glenresearch.com

This dual-handle approach allows for the modular construction of complex bioconjugates. For example, in the modification of nucleic acids, an alkyne-modified nucleoside can be incorporated into a DNA strand during synthesis. glenresearch.com This alkyne-functionalized DNA can then be "clicked" with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) using CuAAC. The use of copper-stabilizing ligands like TBTA is often crucial in these applications to prevent copper-induced damage to the DNA backbone. glenresearch.com This strategy has been successfully used for both single and multiple labeling of oligonucleotides with high efficiency. glenresearch.com Similarly, the compound can be used to functionalize larger molecular scaffolds, which can then be conjugated to biologically active molecules like coumarin or folic acid via the click reaction. acs.org

| Component | Role | Example Moiety | Conjugation Chemistry |

|---|---|---|---|

| Bifunctional Linker | Connects Molecule A and Molecule B | This compound | N/A |

| Molecule A | Biomolecule, drug, or surface | Amine-containing peptide | Reductive amination with the aldehyde group |

| Molecule B | Reporter tag, solubility modifier, or second biomolecule | Azide-modified fluorescent dye | CuAAC with the alkyne group |

Medicinal Chemistry and Pharmacological Investigations of 4 Prop 2 Yn 1 Yloxy Benzaldehyde Derivatives

Design and Synthesis of Bioactive Compounds from 4-(Prop-2-yn-1-yloxy)benzaldehyde

The strategic design of new bioactive compounds often involves the principle of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule. This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. This compound is an ideal starting material for such strategies. The aldehyde functional group serves as a handle for the introduction of various moieties, such as hydrazones, while the propargyl group is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings.

Development of Hydrazone Derivatives

Hydrazones are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer effects. nih.govmdpi.commdpi.com The synthesis of hydrazone derivatives from this compound is typically achieved through a straightforward condensation reaction between the aldehyde group and a suitable hydrazine (B178648) or hydrazide derivative. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the hydrazone moiety, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. The resulting N-acylhydrazone scaffold is a key pharmacophore that has been explored for its ability to inhibit cancer cell proliferation. nih.govmdpi.commdpi.com

Imidazole-Based Triazoles and Quinazolinone Hybrids

The molecular hybridization approach has been successfully employed to create more complex and potentially more potent anticancer agents from this compound. By combining the 1,2,4-triazole moiety, known for its diverse pharmacological activities, with other heterocyclic systems like imidazole or quinazolinone, novel hybrid compounds have been developed. nih.govmdpi.com

The synthesis of these hybrids often involves a multi-step process. For instance, the propargyl group of this compound can be utilized in a CuAAC reaction with an azide-functionalized imidazole to generate an imidazole-triazole hybrid. nih.gov

Similarly, quinazolinone-based hybrids have been synthesized, leveraging the recognized anticancer potential of the quinazolinone scaffold. nih.govdoi.orgdntb.gov.ua These syntheses can involve preparing a quinazolinone core that is subsequently linked to the this compound-derived fragment, often through a triazole linker formed via click chemistry. This strategy allows for the creation of structurally diverse molecules that can be screened for their biological activity.

Perillyl-Dihydropyrimidinone Hybrids

Dihydropyrimidinones (DHPMs), famously accessed through the Biginelli reaction, are another class of heterocyclic compounds with demonstrated anticancer properties. bohrium.comscispace.comnih.gov In a notable example of molecular hybridization, this compound has been used as the aldehyde component in a Biginelli reaction to form a propargyloxy-functionalized dihydropyrimidinone. bohrium.comscispace.comnih.gov

This intermediate serves as a platform for further modification via the propargyl group. Specifically, it has been reacted with perillyl azide (B81097) through a copper-catalyzed Huisgen [3+2] cycloaddition. bohrium.comnih.gov This reaction links the dihydropyrimidinone core to perillyl alcohol, a natural monoterpene known for its own antitumoral properties. The resulting perillyl-dihydropyrimidinone hybrids are designed to combine the pharmacological profiles of both parent moieties, aiming for a synergistic anticancer effect. bohrium.comscispace.comnih.gov

Exploration of Anticancer and Antiproliferative Activities

A primary focus of derivatizing this compound has been the discovery of new agents with potent and selective anticancer activity. The synthesized derivatives, including hydrazones, triazole hybrids, and dihydropyrimidinones, have been subjected to extensive in vitro screening to evaluate their efficacy against various human cancer cell lines.

In Vitro Efficacy against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of these derivatives. For instance, salicylaldehyde hydrazones have shown remarkable potency, with some analogs exhibiting IC50 values in the nanomolar range against leukemia and breast cancer cell lines. mdpi.com

Perillyl-dihydropyrimidinone hybrids synthesized from this compound have also shown promising results. A series of these hybrids were tested against a panel of nine different tumor cell lines, with several compounds showing significant total growth inhibition (TGI) at concentrations below 10 μM, particularly against ovarian (OVCAR-3), melanoma (UACC-62), and glioma (U251) cancer cell lines. bohrium.comscispace.comrsc.org Notably, some of these hybrids displayed selectivity for cancer cells over non-tumoral cell lines. scispace.comrsc.org

Similarly, various 1,2,4-triazole hybrids have been evaluated for their cytotoxic potential. Certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 (breast) and HCT-116 (colon) cancer cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.govrsc.org

Table 1: In Vitro Anticancer Activity of Selected Hydrazone Derivatives Data presented is for analogous hydrazone structures, highlighting the potential of this chemical class.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone Derivative 1 | A-549 (Lung) | 13.39 |

| Hydrazone Derivative 2 | MDA-MB-231 (Breast) | >100 |

| Hydrazone Derivative 3 | PC-3 (Prostate) | 9.389 |

| Hydrazone Derivative 4 | K-562 (Leukemia) | 0.03 |

Table 2: Antiproliferative Activity of Perillyl-Dihydropyrimidinone Hybrids TGI = Total Growth Inhibition concentration (µM)

| Compound | OVCAR-3 (Ovarian) | UACC-62 (Melanoma) | U251 (Glioma) |

|---|---|---|---|

| Hybrid 8b | 7.94 | 8.51 | 14.79 |

| Hybrid 8d | 10.96 | 10.72 | 11.22 |

| Hybrid 8h | 8.91 | 9.33 | 9.77 |

Inhibition of Receptor Tyrosine Kinases and Other Molecular Targets

The anticancer activity of many synthetic compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling, such as receptor tyrosine kinases (RTKs). The quinazoline scaffold, in particular, is a well-known pharmacophore present in several approved RTK inhibitors. tbzmed.ac.irtbzmed.ac.ir Derivatives incorporating the quinazolinone moiety are often designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. tbzmed.ac.irtbzmed.ac.ir While specific inhibitory data for quinazolinone hybrids derived directly from this compound are not extensively reported, the design strategy is based on the known ability of the quinazoline core to target these kinases. Molecular docking studies on analogous quinazolinone derivatives often show favorable binding interactions within the ATP-binding site of these enzymes. tbzmed.ac.ir

Similarly, certain hydrazone derivatives have been investigated as potential kinase inhibitors. In silico modeling studies have suggested that salicylaldehyde benzoylhydrazones may interact with and inhibit human c-Abl kinase, a non-receptor tyrosine kinase implicated in chronic myeloid leukemia. mdpi.comnih.gov Again, the design of hydrazones from this compound is predicated on this potential mechanism of action, aiming to leverage the established activity of the hydrazone pharmacophore. Further enzymatic assays are required to confirm the specific inhibitory profiles of these novel derivatives.

Antimicrobial and Antibacterial Potentials of Derivatives

Derivatives of this compound have emerged as a focal point in the quest for novel antimicrobial agents. The structural framework of these compounds, featuring a reactive aldehyde group and a propargyl ether moiety, allows for diverse chemical modifications, leading to the synthesis of molecules with significant biological activities. Research has demonstrated that certain derivatives exhibit promising antibacterial and antifungal properties.

For instance, studies on substituted 2-(prop-2-yn-1-yloxy)benzaldehyde have revealed potent antimicrobial effects. Specifically, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde have been synthesized and evaluated for their antimicrobial capabilities. The latter, in particular, demonstrated good antibacterial activity against the Gram-positive bacterium Bacillus subtilis. Furthermore, both of these benzaldehyde (B42025) derivatives displayed high antifungal activity against the fungus Aspergillus niger researchgate.net.

In a similar vein, derivatives of 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde have shown considerable antibacterial efficacy. These compounds have been reported to be active against various bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. The most active of these derivatives exhibited Minimum Inhibitory Concentration (MIC) values in the range of 5 to 10 μg/mL . The proposed mechanism of action for these compounds is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways . The versatility of the propargyloxy benzaldehyde scaffold is further highlighted by its use in "click" chemistry to form 1,2,3-triazole hybrids, which have also shown enhanced antibacterial activity .

The following table summarizes the antimicrobial activities of selected this compound derivatives.

| Compound/Derivative | Target Organism | Activity | Reference |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Good antibacterial activity | researchgate.net |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | High antifungal activity | researchgate.net |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | High antifungal activity | researchgate.net |

| 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde Derivatives | Escherichia coli | MIC: 5-10 µg/mL | |

| 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde Derivatives | Staphylococcus aureus | MIC: 5-10 µg/mL |

Antioxidant Properties and Mechanisms

The antioxidant potential of this compound derivatives has been a subject of scientific inquiry, given the well-established role of phenolic compounds in combating oxidative stress. The structural features of these derivatives, particularly the presence of hydroxyl and other electron-donating groups on the benzaldehyde ring, are crucial to their antioxidant capacity.

A comparative study of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde highlighted the significant impact of substitution on antioxidant activity. The latter compound, featuring two bulky tert-butyl groups, exhibited a higher antioxidant capacity across four different analytical methods when compared to its bromo-substituted counterpart researchgate.net. Notably, in the phosphomolybdenum assay, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde demonstrated a total antioxidant capacity nearly equivalent to that of the standard antioxidant, trolox, with a proportion value of 1.1 researchgate.net.

The antioxidant activities of selected derivatives are presented in the table below.

| Compound | Antioxidant Assay | Result | Reference |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Multiple assays | Higher antioxidant capacity compared to the bromo-derivative | researchgate.net |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Phosphomolybdenum assay | Total antioxidant capacity comparable to trolox (proportion value of 1.1) | researchgate.net |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase II)

Derivatives of this compound serve as valuable precursors for the synthesis of potent enzyme inhibitors, particularly for carbonic anhydrases (CAs). The terminal alkyne group of the propargyl ether moiety is readily amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, leading to the formation of 1,2,3-triazole-containing molecules. This class of compounds has been extensively investigated for its ability to inhibit various isoforms of carbonic anhydrase, including the cytosolic isoform CA II.

Carbonic anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes, and its inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer. The 1,2,3-triazole ring system, often synthesized from propargyloxy precursors, can effectively coordinate with the zinc ion in the active site of CA II, leading to inhibition of the enzyme's catalytic activity.

While direct inhibition studies on this compound itself are not widely reported, a significant body of research focuses on the CA II inhibitory potential of its triazole derivatives. For instance, a series of 1H-1,2,3-triazole analogues were synthesized and evaluated for their in vitro inhibitory activity against both bovine and human carbonic anhydrase II nih.gov. These studies often involve determining the IC50 values of the synthesized compounds, which represent the concentration required to inhibit 50% of the enzyme's activity. The inhibition mechanism is also frequently investigated through kinetic studies to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

The following table provides examples of the carbonic anhydrase inhibitory activities of compounds structurally related to or derived from precursors like this compound.

| Compound Class | Enzyme Target | Activity (Ki or IC50) | Reference |

| Imidazole Derivatives | Carbonic Anhydrase I | Ki: 10.06 - 68.56 nM | researchgate.net |

| Imidazole Derivatives | Carbonic Anhydrase II | Ki: 7.74 - 49.39 nM | researchgate.net |

| Quinazoline-based Schiff's Bases | Carbonic Anhydrase II | Ki: 10.8 - 52.6 nM (for potent inhibitors) | mdpi.com |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase II (bovine and human) | In vitro inhibitory activity evaluated | nih.gov |

Chemical Probe Synthesis for Biological Target Identification

The unique structural features of this compound and its derivatives make them highly valuable building blocks in the synthesis of chemical probes for biological target identification. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function and localization within a complex biological system.

A key derivative in this context is 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, which is a trifunctional building block. This molecule incorporates three essential components for a chemical probe:

A light-activated benzophenone group : This serves as a photoaffinity labeling (PAL) group. Upon exposure to UV light, the benzophenone can form a covalent bond with nearby molecules, including the target protein.

An alkyne tag : The propargyl ether provides a terminal alkyne that can be used in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin (B1667282), for visualization or affinity purification of the target protein.

An aldehyde synthetic handle : The formyl group provides a reactive site for attaching the probe to a ligand or pharmacophore that directs the probe to the desired biological target sigmaaldrich.com.

By appending this trifunctional building block to a molecule with a known affinity for a specific protein, researchers can create a powerful tool for target engagement studies. The resulting chemical probe can be introduced into a biological system, where it will bind to its target. Subsequent UV irradiation will induce covalent cross-linking, and the alkyne tag can then be used to attach a reporter molecule for downstream analysis, confirming the identity of the target protein and elucidating its interactions.

Applications in Materials Science and Polymer Chemistry

Utilization of 4-(Prop-2-yn-1-yloxy)benzaldehyde in Polymer Modification

The chemical versatility of this compound allows for its use in the post-polymerization modification of existing polymer backbones. This approach enables the introduction of specific functionalities onto a pre-formed polymer chain, thereby altering its physical and chemical properties. The terminal alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

This "grafting-to" strategy involves polymers that have been synthesized to contain azide-functional groups. The reaction of these azide-modified polymers with this compound introduces the benzaldehyde (B42025) moiety as a side chain. The aldehyde groups can then serve as reactive handles for further chemical reactions, such as condensation with amines to form Schiff bases, or they can impart specific properties like altered solubility, thermal stability, or the ability to participate in hydrogen bonding. This method is advantageous for creating functional materials from a single polymer scaffold, ensuring that the daughter polymers retain the parent polymer's backbone characteristics while gaining new functionalities. cymitquimica.comchemimpex.com

The introduction of the this compound moiety can significantly impact the surface properties of materials. For instance, grafting polymers functionalized with this compound onto a substrate can alter its wettability, adhesion, and biocompatibility. The aromatic and aldehydic nature of the grafted unit can be exploited to create surfaces with specific chemical affinities or to act as an anchor for the immobilization of other molecules.

Synthesis of Functional Polymers via Click Polymerization

The presence of a terminal alkyne allows this compound to act as a monomer in click polymerization reactions, most notably in step-growth polymerizations with multi-azide compounds. This approach leads to the formation of polymers with a 1,2,3-triazole ring integrated into the polymer backbone, a structure known for its stability and ability to engage in hydrogen bonding.

Research on similar systems, where aromatic diynes are reacted with diazides, has shown that the resulting polytriazoles can exhibit blue fluorescence in solution. rsc.org The photophysical properties are highly dependent on the specific monomers used and the resulting polymer structure. While direct studies on polytriazoles from this compound are not extensively documented in the provided results, the structural motifs suggest that such polymers would possess interesting optical properties. The aldehyde functionality would also offer a route for post-synthetic modification to fine-tune these properties.

Table 1: Characteristics of a Representative Anionic Conjugated Polytriazole

| Property | Value/Description | Reference |

|---|---|---|

| Monomers | 4,4′-diazido-2,2′-stilbenedisulfonic acid disodium (B8443419) salt hydrate (B1144303) and a tetraphenylethene-containing diyne | rsc.org |

| Polymerization Method | Cu(I)-catalyzed click polymerization | rsc.org |

| Molecular Weight (Mw) | 190,300 g/mol | rsc.org |

| Yield | 98.1% | rsc.org |

| Thermal Stability | 5% weight loss at > 290 °C | rsc.org |

| Key Feature | Aggregation-Enhanced Emission (AEE) | rsc.org |

| Application | Specific detection of aluminum ions | rsc.org |

This table presents data for an analogous conjugated polytriazole to illustrate the potential properties of polymers derived from similar click polymerization reactions.

Click chemistry is a powerful tool for the synthesis of complex and well-defined polymer architectures, such as block copolymers and star polymers. researchgate.netmdpi.comugent.be this compound can be incorporated into these architectures in several ways.

For instance, it can be used as an end-capping agent for a polymer chain. By reacting a living polymer with a molecule containing both a group that can terminate the polymerization and the this compound moiety, a polymer chain with a terminal alkyne and an aldehyde group can be created. This functionalized polymer can then be "clicked" onto another polymer chain containing an azide (B81097) group to form a block copolymer.

Alternatively, the aldehyde group of this compound can be converted to other functional groups that can initiate polymerization. This would create a monomer with a pendant alkyne group that can be polymerized to form a polymer backbone with reactive alkyne side chains. These side chains can then be used in subsequent click reactions to graft other polymer chains, leading to the formation of graft copolymers. mdpi.com Similarly, multifunctional cores can be reacted with polymers functionalized with this compound to create star-shaped polymers. ugent.be

Development of Advanced Materials with Specific Functionalities

The incorporation of this compound into polymer structures is a route to advanced materials with specific, pre-designed functionalities. chemimpex.com The aldehyde group is particularly useful in this regard, as it can be used to introduce a wide range of chemical moieties. For example, reaction with fluorescent dyes can lead to fluorescently labeled polymers for imaging applications. The aldehyde can also be used to immobilize catalysts or bioactive molecules.

The inherent properties of the this compound unit itself can confer specific functionalities. The rigid aromatic ring can enhance the thermal stability of the polymer. The presence of both ether and carbonyl oxygens allows for coordination with metal ions, opening up possibilities for the development of polymer-based sensors or catalysts.

Role in Organic Semiconductor and Photonic Device Development

The development of conjugated polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a major area of materials research. bohrium.comresearchgate.netnih.gov The synthesis of donor-acceptor (D-A) conjugated polymers is a common strategy to tune the electronic and optical properties of these materials.

While direct applications of polymers derived from this compound in this field are not widely reported in the search results, the structural characteristics of potential polytriazoles derived from it are promising. The benzaldehyde moiety can act as an electron-withdrawing group, and when combined with electron-donating aromatic diazides, it could form a D-A polymer architecture. The 1,2,3-triazole ring itself is also an electron-deficient unit, which can further influence the electronic properties of the polymer.

The synthesis of π-conjugated polymers containing benzotriazole (B28993) units has been shown to yield materials with promising performance in OLEDs. bohrium.comnih.gov These polymers are often synthesized via palladium-catalyzed cross-coupling reactions. The development of click polymerization routes to similar conjugated systems is an active area of research, as it can offer milder reaction conditions and avoid the use of toxic organometallic reagents. rsc.org The potential for creating such materials from this compound makes it a compound of interest for future research in organic semiconductors and photonic devices.

Supramolecular Chemistry and Self Assembly

Design of Macrocyclic Compounds Incorporating 4-(Prop-2-yn-1-yloxy)benzaldehyde Units (e.g., Calixarenes)

The structure of this compound is frequently observed as a component within larger macrocyclic compounds. acs.orgrsc.org Macrocycles like calixarenes are synthetic oligomers, classically formed from the condensation of an electron-rich phenol (B47542) and an aldehyde, such as formaldehyde. nih.gov These molecules are noted for their ability to form host-guest complexes. nih.gov

This compound serves as a valuable aldehyde component in the conceptual design of such macrocycles. The aldehyde group provides a reactive site for the cyclization reactions necessary to form the macrocyclic backbone. Furthermore, the propargyl group (prop-2-yn-1-yloxy) is a highly useful functional handle. Its terminal alkyne is amenable to copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry," allowing for the straightforward attachment of other molecular fragments post-synthesis. This feature makes it an attractive building block for creating functionalized calixarenes and other complex macrocycles for applications in sensing, catalysis, and nanotechnology. nih.gov

Non-Covalent Interactions and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular forces to control the assembly of molecules into a crystalline solid. In the solid state, this compound arranges into a highly ordered structure governed by specific non-covalent interactions. acs.orgrsc.org The molecule itself is essentially planar, a feature that facilitates effective packing and interaction between adjacent molecules. acs.org

A crystallographic study provided detailed insights into its solid-state structure, as summarized in the table below.

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.906 (3) |

| b (Å) | 7.385 (2) |

| c (Å) | 14.036 (5) |

| β (°) | 102.025 (5) |

| Volume (ų) | 801.5 (5) |

| Z | 4 |

Data sourced from crystallographic analysis at T = 93 K. acs.org

In the crystal lattice, molecules of this compound form inversion dimers through significant π–π stacking interactions. acs.orgrsc.org This interaction occurs between the electron-rich benzene (B151609) rings of adjacent molecules. The planarity of the benzaldehyde (B42025) portion of the molecule is crucial for enabling this close packing. acs.org These stacking interactions are a primary organizing force in the crystal structure.

The crystal packing is further reinforced by a network of weak intermolecular C—H···O hydrogen bonds. acs.org Specifically, a hydrogen bond forms between the acetylenic hydrogen atom (C-H) of the propargyl group and the carbonyl oxygen atom (C=O) of a neighboring molecule. acs.orgrsc.org This interaction links the π-stacked dimers, creating a larger, cohesive assembly. acs.org

Table 2: Key Intermolecular Interaction Distances

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| π–π Stacking | Centroid-to-centroid distance between parallel benzene rings of an inversion dimer. | 3.5585 (15) |

| C—H···O Hydrogen Bond | Distance between the acetylenic carbon (C10) and the carbonyl oxygen (O1) of an adjacent molecule. | 3.1575 (14) |

Distances obtained from single-crystal X-ray diffraction data. acs.orgrsc.org

Formation of Supramolecular Architectures and Hydrogelators

The combination of π–π stacking and C—H···O hydrogen bonding leads to the formation of a well-defined supramolecular architecture. These interactions collectively organize the molecules into a "ladder-like" structure within the crystal. acs.orgrsc.org The π-stacked dimers act as the "rungs" of the ladder, while the C—H···O hydrogen bonds form the "rails," linking the rungs together. acs.org

While benzaldehyde derivatives are often used as precursors in the design of low-molecular-weight hydrogelators, there is no direct report of this compound itself functioning as a hydrogelator. acs.org Hydrogelators typically self-assemble in water to form extensive fibrous networks through non-covalent interactions, entrapping the solvent. The synthesis of a hydrogelator often involves reacting a benzaldehyde with another molecule, such as a hydrazide, to create a larger system capable of enhanced self-assembly and gel formation. acs.org The aldehyde and alkyne groups on this compound make it a suitable candidate for modification into such a gel-forming compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-(Prop-2-yn-1-yloxy)benzaldehyde. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region of the spectrum. The aromatic protons on the benzene (B151609) ring usually appear as two distinct doublets, indicative of a 1,4-disubstituted pattern. The methylene (B1212753) protons of the propargyl group are observed as a doublet, and the terminal acetylenic proton gives rise to a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon of the aldehyde group, which is typically found at the most downfield chemical shift. The aromatic carbons show a set of signals in the aromatic region, with the carbon attached to the ether oxygen appearing at a higher chemical shift compared to the other aromatic carbons. The carbons of the propargyl group are also readily identifiable in the spectrum. Data for the related methyl 3-hydroxy-4-(prop-2-yn-1-yloxy)benzoate shows the propargyl methylene carbon at 57.13 ppm mdpi.com.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Related Benzaldehyde (B42025) Derivative

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.85 | Singlet |

| Aromatic H | 7.45 | Doublet of triplets |

| Aromatic H | 7.10 | Doublet |

| Methylene H (-O-CH₂-) | 4.87 | Doublet |

| Acetylenic H (-C≡C-H) | 2.63 | Triplet |

| Note: Data is for the related compound 3-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde and is intended to be representative. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups and their expected IR absorption regions are:

Aldehyde Group: A strong and sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1720 cm⁻¹.

Alkyne Group: The terminal alkyne C≡C bond will show a weak to medium absorption band around 2100-2140 cm⁻¹, while the ≡C-H stretching vibration will appear as a sharp, strong band near 3300 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹.

Ether Linkage: The C-O-C stretching vibration of the ether group will produce a strong absorption band in the fingerprint region, typically between 1200 and 1250 cm⁻¹.

For the related compound 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, characteristic IR peaks were observed at 3292 cm⁻¹ (≡C-H stretch), 2123 cm⁻¹ (C≡C stretch), and 1727 cm⁻¹ (C=O stretch) rsc.org.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700-1720 |

| Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100-2140 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether | C-O-C Stretch | 1200-1250 |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₁₀H₈O₂. The theoretical exact mass of this compound can be calculated and compared with the experimentally determined mass from HRMS analysis. This comparison serves as a definitive confirmation of the compound's molecular formula. While specific experimental HRMS data for this compound was not found in the surveyed literature, the technique has been successfully applied to confirm the structures of more complex molecules incorporating this moiety rsc.org.

Interactive Data Table: Molecular Formula and Mass Information

| Property | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight ( g/mol ) | 160.17 |

| Theoretical Exact Mass | 160.05243 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The crystal structure of this compound has been determined and reported nih.govresearchgate.net.

The key findings from the X-ray crystallographic analysis are:

Crystal System and Space Group: The compound crystallizes in the monoclinic crystal system with the space group P2₁/n nih.govresearchgate.net.

Unit Cell Dimensions: The unit cell parameters have been determined to be a = 7.906(3) Å, b = 7.385(2) Å, c = 14.036(5) Å, and β = 102.025(5)° nih.govresearchgate.net. The volume of the unit cell is 801.5(5) ų, with four molecules (Z=4) per unit cell nih.govresearchgate.net.

Molecular Conformation: The molecule is essentially planar, with all non-hydrogen atoms being nearly coplanar. This planarity suggests an effective conjugation between the carbonyl group, the benzene ring, and the lone pair of the propynyloxy oxygen atom nih.govresearchgate.net.

Intermolecular Interactions: In the crystal, molecules of this compound form dimers through π–π stacking interactions. These dimers are further linked by weak C-H···O hydrogen bonds between the acetylenic hydrogen and the carbonyl oxygen of adjacent molecules, forming a ladder-like structure in the solid state nih.govresearchgate.net.

Interactive Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₈O₂ |

| Formula weight | 160.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.906 (3) |

| b (Å) | 7.385 (2) |

| c (Å) | 14.036 (5) |

| β (°) | 102.025 (5) |

| Volume (ų) | 801.5 (5) |

| Z | 4 |

| Data obtained at a temperature of 93 K. nih.gov |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and understanding the basis of ligand-receptor binding.

For derivatives containing the propargyl group, such as those related to 4-(prop-2-yn-1-yloxy)benzaldehyde, molecular docking has been employed to explore their potential as enzyme inhibitors. For instance, docking simulations have been crucial in studying inhibitors of human monoamine oxidase B (hMAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease. imist.ma In these studies, the terminal alkyne group of the propargyl moiety often plays a critical role, forming either covalent or non-covalent interactions within the enzyme's active site.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Calculating the binding affinity for each pose to identify the most stable binding mode. The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target. imist.ma

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes and the stability of intermolecular interactions that cannot be captured by static docking models.

An MD simulation of a complex between this compound and a target protein would simulate the movements of atoms and molecules over a specific period, governed by the principles of classical mechanics. The primary goals of such a simulation are:

System Stability: To assess whether the ligand remains stably bound within the active site or if it dissociates. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory.

Conformational Analysis: To observe the flexibility of the ligand and the protein upon binding and to identify any significant conformational changes that might affect binding or function.

Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds) identified in docking studies and to identify any new, stable interactions that form during the simulation.

These simulations provide a more realistic representation of the physiological environment and are crucial for validating the results of molecular docking and confirming the stability of the proposed binding mode.

Density Functional Theory (DFT) Analysis for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for calculating a wide range of molecular properties, including electronic distribution, molecular orbital energies, and spectroscopic characteristics.

For this compound, DFT studies can elucidate several key aspects. The molecule's structure has been confirmed by single-crystal X-ray diffraction, revealing a nearly planar arrangement of its non-hydrogen atoms, which suggests an effective conjugation across the carbonyl group, the benzene (B151609) ring, and the ether oxygen atom. nih.govnih.govresearchgate.net DFT calculations can complement this experimental data by optimizing the molecular geometry and calculating electronic properties.

Key findings from crystallographic analysis, often corroborated by DFT, include:

Planarity: The non-hydrogen atoms are essentially coplanar, with a root-mean-square (r.m.s.) deviation of 0.0192 Å. nih.govnih.govresearchgate.net

Intermolecular Interactions: In the crystalline state, molecules form inversion dimers connected by π–π stacking interactions, with a centroid–centroid distance of 3.5585 (15) Å. nih.govnih.gov These dimers are further linked by weak Csp—H⋯O=C hydrogen bonds, forming a ladder-like structure. nih.govresearchgate.net

DFT is also applied to understand the reactivity of the compound. For example, studies have suggested that in 1,3-dipolar cycloaddition reactions involving the terminal alkyne group, the coordination of a Cu(I) catalyst lowers the activation energy by stabilizing the transition state, a mechanism that can be effectively modeled using DFT.

Below is a table summarizing key crystallographic data for this compound, which serves as a benchmark for DFT calculations.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈O₂ | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Non-H Atom RMS Deviation | 0.0192 Å | nih.govresearchgate.net |

| π–π Stacking Distance (Centroid–Centroid) | 3.5585 (15) Å | nih.gov |

| C—H···O Hydrogen Bond Distance (C10···O1) | 3.1575 (14) Å | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

The propargyl group present in this compound is a well-known pharmacophore in the design of MAO-B inhibitors. imist.ma A QSAR study on a series of inhibitors containing this functional group would be a valuable strategy to optimize their inhibitory potential. Such a study typically involves:

Data Set: Assembling a series of related compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be steric, electronic, hydrophobic, or topological in nature.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a mathematical equation linking the descriptors to the activity. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), 3D grid-based steric and electrostatic fields are used as descriptors. imist.ma

Model Validation: Assessing the statistical significance and predictive power of the model using metrics such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the predictive R² for an external test set (R²_test). imist.ma

A 3D-QSAR study on a series of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives yielded a robust CoMSIA model with excellent predictive power, as shown in the table below. imist.ma This demonstrates the utility of QSAR in guiding the design of new, more potent inhibitors based on the propargyl scaffold.

| QSAR Model | Parameter | Value | Significance |

|---|---|---|---|

| CoMSIA/SEA | Q² | 0.701 | Cross-validated correlation coefficient, indicating good internal predictability. |

| R² | 0.926 | Squared correlation coefficient, indicating a strong fit of the model to the training data. | |

| R²_test | 0.69 | Predictive R² for the external test set, confirming the model's external predictive ability. |

Catalytic Applications and Reaction Mechanisms

Role of 4-(Prop-2-yn-1-yloxy)benzaldehyde in Metal-Catalyzed Transformations

This compound serves as a key substrate in various metal-catalyzed reactions that leverage the reactivity of its distinct functional groups. The terminal alkyne is particularly amenable to coupling reactions, while the aldehyde can be involved in additions, cyclizations, and multicomponent reactions.

One of the most prominent applications of the alkyne moiety is in Sonogashira coupling reactions . This palladium-catalyzed, copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In this context, this compound can be coupled with various aryl or vinyl halides to generate more complex molecular scaffolds, which can then undergo further transformations involving the aldehyde group. The mild reaction conditions of the Sonogashira coupling make it highly suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org

The terminal alkyne also allows the molecule to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring. By first converting a molecule of interest into an azide (B81097), it can then be "clicked" onto this compound, with the aldehyde group available for subsequent synthetic manipulations. A derivative, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, is explicitly designed for this purpose in chemical biology for creating chemical probes. sigmaaldrich.com

Furthermore, the dual functionality of this compound makes it an ideal candidate for tandem or domino reactions , where a single catalytic system orchestrates multiple bond-forming events in one pot. For instance, a metal catalyst can first activate the alkyne for a coupling reaction, followed by an intramolecular cyclization involving the aldehyde group to construct various heterocyclic compounds. unl.pt Such strategies are highly sought after in medicinal chemistry for the efficient synthesis of N-heterocycles. unl.ptmdpi.com The synthesis of isocoumarins and α-pyrones through the cyclization of related o-(alkynyl)benzoates with copper halides highlights a potential transformation pathway for derivatives of this compound. organic-chemistry.org

Below is a table summarizing potential metal-catalyzed transformations involving this compound.

| Reaction Type | Metal Catalyst(s) | Functional Group(s) Involved | Product Type |

| Sonogashira Coupling | Palladium (e.g., Pd(PPh₃)₄), Copper (e.g., CuI) | Alkyne | Aryl- or Vinyl-substituted alkyne |

| Click Chemistry (CuAAC) | Copper (e.g., CuSO₄/Sodium Ascorbate, CuI) | Alkyne | 1,2,3-Triazole |

| Reductive Cyclization | Platinum (e.g., PtCl₂) | Alkyne, Aldehyde | Cyclic allylic alcohols |

| Intramolecular Cyclization | Copper (e.g., CuX₂) | Alkyne, Aldehyde (in derivatives) | Heterocycles (e.g., Isocoumarins) |

Mechanistic Insights into Reactions Involving the Alkyne and Aldehyde Moieties

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The mechanisms are dictated by the choice of metal catalyst and the specific functional group engaged.